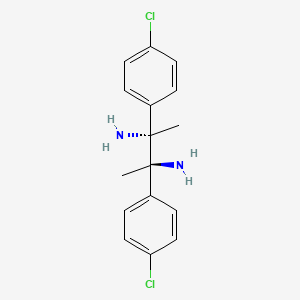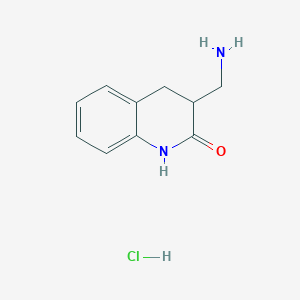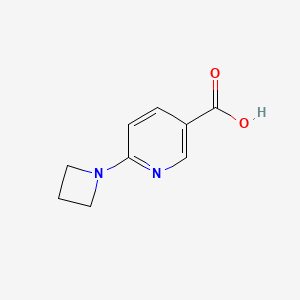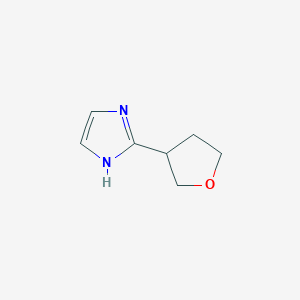
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine is an organic compound with the molecular formula C16H18Cl2N2 This compound is characterized by the presence of two chiral centers, making it a diastereomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine typically involves the reaction of 4-chlorobenzaldehyde with a suitable diamine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce primary or secondary amines .
Scientific Research Applications
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- (2S,3S)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- (2S,3R)-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
Uniqueness
The unique aspect of (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
939983-16-1 |
|---|---|
Molecular Formula |
C16H16Cl2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1-chloro-4-[(2S,3R)-3-(4-chlorophenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C16H16Cl2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-12H,1-2H3/t11-,12+ |
InChI Key |
ZBSQYCXMPKWLSV-TXEJJXNPSA-N |
SMILES |
CC(C1=CC=C(C=C1)Cl)(C(C)(C2=CC=C(C=C2)Cl)N)N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)[C@@H](C)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)


![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)

